molecular formula C7H4BrF3O B1272820 1-Bromo-2-(trifluoromethoxy)benzene CAS No. 64115-88-4

1-Bromo-2-(trifluoromethoxy)benzene

Cat. No.: B1272820
CAS No.: 64115-88-4
M. Wt: 241 g/mol
InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrF3O. It is a brominated aromatic compound where a bromine atom is substituted at the second position of a benzene ring, and a trifluoromethoxy group is substituted at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(trifluoromethoxy)benzene is the carbon-carbon bond formation in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its targets through a process known as transmetalation. In this process, the compound transfers an organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway. This pathway involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Pharmacokinetics

Like other similar compounds, its bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds. This can result in the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the reaction . Additionally, the presence of other chemicals in the reaction environment, such as bases or other reagents, can also influence the compound’s efficacy . The compound’s stability could be affected by factors such as light, heat, and the presence of oxygen .

Preparation Methods

1-Bromo-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(trifluoromethoxy)benzene. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)benzene has several scientific research applications:

Comparison with Similar Compounds

1-Bromo-2-(trifluoromethoxy)benzene can be compared with other brominated and trifluoromethoxy-substituted benzenes:

These comparisons highlight the unique properties of this compound, particularly its electronic effects and reactivity patterns.

Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYCJCVRPBLODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380443
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64115-88-4
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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